![molecular formula C11H9ClN2O2 B6385753 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111104-23-4](/img/structure/B6385753.png)
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine, 95%
Overview
Description
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine, 95% (also known as CMPH-95) is a synthetic compound that has been studied for its potential applications in scientific research. CMPH-95 has been used as a model compound for the synthesis of other compounds and as a potential tool in drug development. Additionally, the paper will discuss potential future directions for CMPH-95 research.
Mechanism of Action
CMPH-95 has been shown to inhibit the activity of COX-2 by binding to the enzyme and preventing its activity. CMPH-95 has also been shown to inhibit the activity of other enzymes, such as 5-lipoxygenase and cyclooxygenase-1 (COX-1). Additionally, CMPH-95 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
CMPH-95 has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, CMPH-95 has been shown to inhibit the production of prostaglandins and thromboxanes, which are involved in inflammation. CMPH-95 has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).
Advantages and Limitations for Lab Experiments
CMPH-95 is a relatively easy to synthesize compound and can be synthesized in a relatively short amount of time. Additionally, CMPH-95 is relatively stable and can be stored for long periods of time. However, CMPH-95 is not water soluble and must be dissolved in organic solvents before use. Additionally, CMPH-95 is not very soluble in aqueous solutions and must be used at high concentrations in order to be effective.
Future Directions
CMPH-95 has potential applications in drug development and as a model compound for the synthesis of other compounds. Additionally, CMPH-95 could be used in the development of novel anti-inflammatory and analgesic agents. Additionally, CMPH-95 could be used in the development of novel COX-2 inhibitors. Additionally, CMPH-95 could be used to study the biochemical and physiological effects of COX-2 inhibition. Finally, CMPH-95 could be used in the development of novel compounds that target other enzymes involved in inflammation and other diseases.
Synthesis Methods
The synthesis of CMPH-95 involves a multi-step process. The first step is the reaction of 2-chloro-5-methoxyphenylhydrazine with 2-hydroxy-5-methylpyrimidine in aqueous acetic acid. This reaction is followed by a reaction with sodium hydroxide, which results in the formation of CMPH-95. The synthesis of CMPH-95 can also be achieved via a one-pot reaction of 2-chloro-5-methoxyphenylhydrazine and 2-hydroxy-5-methylpyrimidine in aqueous acetic acid, followed by a reaction with sodium hydroxide.
Scientific Research Applications
CMPH-95 has been studied as a model compound for the synthesis of other compounds, such as 5-(2-chloro-5-methoxyphenyl)-2-hydroxybenzamide, which is a potential drug candidate. Additionally, CMPH-95 has been studied for its potential applications in drug development. CMPH-95 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. Inhibition of COX-2 has been proposed as a potential therapeutic strategy for the treatment of inflammation and other diseases.
properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-8-2-3-10(12)9(4-8)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBRDPKFQGQBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686846 | |
Record name | 5-(2-Chloro-5-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111104-23-4 | |
Record name | 5-(2-Chloro-5-methoxyphenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111104-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloro-5-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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